Kinase Inhibitor Potency: Direct Comparison of a Pyridooxazinone Derivative (R406) vs. Clinically Relevant Comparator
Derivatives of the 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one scaffold exhibit exceptional potency in specific kinase inhibition assays. For instance, the advanced derivative R406 (CAS 841290-80-0) is a potent ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with an inhibitory constant (Ki) of 30 nM. For comparison, the clinically relevant Syk inhibitor Entospletinib has an IC50 of 15-30 nM against Syk in cell-free assays. This demonstrates that the pyridooxazinone core enables binding interactions in the ATP pocket of Syk that are comparable to those of established chemical series.
| Evidence Dimension | Enzyme inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | R406 Ki = 30 nM vs. Syk |
| Comparator Or Baseline | Entospletinib IC50 = 15-30 nM vs. Syk |
| Quantified Difference | Comparable potency; both compounds achieve low nanomolar inhibition. |
| Conditions | In vitro enzymatic assay for spleen tyrosine kinase (Syk) |
Why This Matters
This level of potency confirms that the pyridooxazinone scaffold is a privileged structure for designing high-affinity kinase inhibitors, making it a high-value intermediate for drug discovery programs.
